molecular formula C₁₆H₁₈N₂O₆ B1139873 Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide CAS No. 146275-15-2

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide

Cat. No.: B1139873
CAS No.: 146275-15-2
M. Wt: 334.32
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Description

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a biomedicine employed for investigating the impact of nicotine metabolism on human health. This compound is particularly valuable for understanding the pharmacokinetics and elimination of nicotine, shedding light on its potential involvement in various ailments such as tobacco-related disorders and drug addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and oxidation reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Glucuronidase

COT GLUC undergoes hydrolysis catalyzed by β-glucuronidase, cleaving the glucuronide moiety to regenerate free cotinine. This reaction is critical for detoxification and biomarker analysis in biological samples .

Reaction Parameter Details
Enzymeβ-Glucuronidase (from bacterial or mammalian sources)
Optimal pH4.5–5.5 (acidic conditions)
Temperature37°C (physiological)
Products(S)-(-)-Cotinine + Glucuronic acid
Kinetic DataComplete hydrolysis achieved within 12–24 hours under optimized conditions .

This reaction is reversible in vivo, with urinary excretion studies showing COT GLUC accounts for 10–15% of total cotinine metabolites in smokers .

Chemical Stability

COT GLUC demonstrates stability under neutral and mildly alkaline conditions but degrades in strongly acidic environments. Key findings include:

  • Acidic Hydrolysis : Exposure to 1 M HCl at 60°C for 1 hour results in partial cleavage of the glucuronide bond .

  • Alkaline Stability : No degradation observed in 1 M NaOH at 25°C for 24 hours, confirming resistance to base-catalyzed hydrolysis .

Synthetic Derivatization

During its chemical synthesis, COT GLUC is generated through a multi-step process:

  • Protection : Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate reacts with cotinine at 60°C for 3 days to form a protected intermediate .

  • Deprotection : Treatment with 1 M NaOH removes acetyl groups, yielding the deprotected inner salt .

  • Purification : Cation-exchange chromatography isolates the final product with >95% purity .

Analytical Reactivity

COT GLUC is detectable via LC-MS/MS, with characteristic fragmentation patterns:

  • Electrospray Ionization (ESI) : Produces ions at m/z 353 ([M + H]⁺), 375 ([M + Na]⁺), and 391 ([M + K]⁺) .

  • Enzymatic Confirmation : Hydrolysis with β-glucuronidase followed by cotinine quantification validates its identity in biological matrices .

Structural Insights

Nuclear magnetic resonance (NMR) studies confirm:

  • Site of Glucuronidation : Pyridyl nitrogen of cotinine .

  • Stereochemistry : β-configuration of the glucuronide bond, inferred from JH1H2=8.71HzJ_{H1''-H2''}=8.71\,\text{Hz} in NMR spectra .

Comparative Metabolism

COT GLUC is one of several glucuronidated nicotine metabolites, alongside nicotine-N-glucuronide (NIC GLUC) and 3-hydroxycotinine-O-glucuronide. Their relative abundances reflect interindividual variability in UDP-glucuronosyltransferase (UGT) activity .

Scientific Research Applications

Pharmacokinetics Studies

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is crucial for understanding the pharmacokinetics of nicotine. Studies have shown that the glucuronidation process significantly affects the elimination half-life of cotinine in smokers' urine, providing insights into how different individuals metabolize nicotine based on genetic variations in glucuronidation enzymes such as UGT2B10 and UGT2B17 .

Toxicological Assessments

The compound is also relevant in toxicology, where it serves as a marker for exposure to tobacco smoke. Its presence in biological fluids can indicate nicotine intake and help assess the risks associated with smoking and secondhand smoke exposure. Research has demonstrated that cotinine and its glucuronides can be detected in urine samples, aiding in environmental tobacco smoke studies .

Clinical Applications

In clinical settings, measuring cotinine levels helps evaluate smoking cessation efforts. The quantification of this compound may assist healthcare providers in monitoring patients' compliance with smoking cessation programs .

Analytical Methods for Detection

The detection and quantification of this compound typically involve advanced analytical techniques:

Method Description
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)A validated method for simultaneous determination of nicotine metabolites in biological samples .
Solid-Phase ExtractionEmployed to isolate analytes from plasma or urine before analysis .

These methods provide high sensitivity and specificity for detecting low concentrations of cotinine metabolites.

Case Study 1: Genetic Variability in Nicotine Metabolism

A study investigated the impact of genetic polymorphisms on the glucuronidation of cotinine. The findings indicated that individuals with certain genetic variants exhibited significantly altered levels of this compound compared to those without these variants. This variability has implications for personalized smoking cessation strategies .

Case Study 2: Environmental Tobacco Smoke Exposure

Research assessing cotinine levels among non-smokers exposed to environmental tobacco smoke found elevated levels of this compound in urine samples. This study highlighted the importance of this metabolite as a biomarker for secondhand smoke exposure and its potential health impacts .

Mechanism of Action

The mechanism of action of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves its role as a metabolite of nicotine. It interacts with various molecular targets and pathways involved in nicotine metabolism, including enzymes such as cytochrome P450 and glucuronosyltransferases. These interactions help to elucidate the pharmacokinetics and elimination of nicotine, providing valuable insights into its effects on human health.

Comparison with Similar Compounds

Similar Compounds

    Cotinine: A primary metabolite of nicotine, often used as a biomarker for nicotine exposure.

    Nicotine N-oxide: Another metabolite of nicotine, involved in its detoxification and elimination.

    Trans-3’-hydroxycotinine: A secondary metabolite of nicotine, used in studies on nicotine metabolism and its effects

Uniqueness

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is unique due to its specific structure and role in nicotine metabolism. Unlike other metabolites, it provides a distinct perspective on the pharmacokinetics and elimination of nicotine, making it a valuable tool for research in various fields .

Biological Activity

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a significant metabolite of nicotine, which has garnered attention due to its biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential effects on human health.

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • SMILES Notation : O[C@@H]1C@@HC=C(C([O-])=O)O[C@H]1[N+]2=CC([C@@H]3CCCN3C)=CC=C2

2. Metabolism and Pharmacokinetics

Cotinine is primarily metabolized in the liver through various enzymatic pathways, predominantly involving UDP-glucuronosyltransferases (UGTs). This compound is formed via glucuronidation, which enhances its solubility for excretion. The metabolic pathway can be summarized as follows:

  • Nicotine → Cotinine → this compound

The formation of cotinine occurs through the action of cytochrome P450 enzymes, particularly CYP2A6. Studies indicate that over 70% of nicotine is converted to cotinine, which has a longer half-life compared to nicotine (6–22 hours) .

3.1 Neuropharmacological Effects

Cotinine has been shown to affect neurotransmitter systems, particularly in the brain. It can evoke dopamine release and influence nicotinic acetylcholine receptors (nAChRs), leading to both agonistic and antagonistic effects depending on the concentration and context of exposure . This duality suggests potential therapeutic applications in neurodegenerative diseases and addiction.

3.2 Impact on Nicotine Dependence

Research indicates that cotinine and its metabolites may play a role in nicotine dependence. For instance, behavioral studies have demonstrated that cotinine can maintain self-administration behaviors in animal models, indicating its reinforcing properties . This suggests that understanding the biological activity of this compound could provide insights into smoking cessation strategies.

4.1 Age-Related Differences in Metabolism

A study examining age-related differences found that adolescent rats metabolize nicotine differently than adults, with implications for cotinine levels in plasma . The findings suggest that pharmacokinetic profiles change with age, which could affect the efficacy of nicotine replacement therapies.

4.2 Glucuronidation Variability

Variability in UGT activity significantly influences cotinine levels among different populations. For example, genetic polymorphisms affecting UGT2B10 activity have been linked to variations in serum cotinine concentrations among smokers . Understanding these differences is crucial for personalized medicine approaches in smoking cessation.

Table 1: Summary of Key Metabolites and Their Biological Activities

MetaboliteBiological ActivityReference
CotinineDopamine release; nAChR modulation
Cotinine N-(4-Deoxy-4,5-didehydro)-β-D-glucuronideGlucuronidation product; potential therapeutic roles
Trans-3-hydroxycotinineLonger half-life; further metabolism

Properties

IUPAC Name

(2S,3R,4R)-3,4-dihydroxy-2-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCAURCQPPWRAO-DRABBMOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@@H](C=C(O3)C(=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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